4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
Description
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a benzoxazinone derivative characterized by a bicyclic core structure with a fused benzene and oxazinone ring. Key substituents include:
- Ethynyl group at position 4: A linear sp-hybridized carbon chain contributing to electronic and steric effects.
- Methyl group at position 4: Enhances steric bulk and modulates electronic properties.
- Tosyl (p-toluenesulfonyl) group at position 1: A strong electron-withdrawing group that stabilizes the oxazinone ring and influences reactivity.
This compound shares structural homology with bioactive molecules like Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy . However, the tosyl group distinguishes it from typical drug candidates, warranting comparative analysis with related derivatives.
Properties
Molecular Formula |
C18H15NO4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-ethynyl-4-methyl-1-(4-methylphenyl)sulfonyl-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-4-18(3)15-7-5-6-8-16(15)19(17(20)23-18)24(21,22)14-11-9-13(2)10-12-14/h1,5-12H,2-3H3 |
InChI Key |
XZXSDUFDGARCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(OC2=O)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with N-(2-alkynyl)aryl benzamides or related amides bearing a tosyl protecting group on the nitrogen. The ethynyl group is introduced either via Sonogashira coupling or by using ethynyl-substituted precursors. The methyl substituent at the 4-position is incorporated either by starting from methyl-substituted aromatic rings or by methylation reactions prior to cyclization.
Cyclization Methodology
A key step in the preparation is the intramolecular cyclization to form the 1,4-dihydro-2H-benzo[d]oxazin-2-one core. This is commonly achieved via:
- Copper-catalyzed decarboxylative cyclization : This method involves copper catalysts that promote tandem cyclization reactions, efficiently forming the oxazinone ring under mild conditions.
- Gold(I)-catalyzed cycloisomerization : A more recent advancement involves gold(I) catalysts that enable chemoselective oxygen cyclization via a 6-exo-dig pathway, yielding the substituted benzooxazines with good yields and under mild conditions (room temperature to 30 °C) without requiring an inert atmosphere.
Both methods provide access to the target compound with moderate to good yields, often in the range of 60–70%.
Detailed Preparation Method from Literature
Copper-Catalyzed Decarboxylative Cyclization (Representative Procedure)
- Substrate : An N-(2-alkynyl)aryl benzamide derivative with a tosyl group on nitrogen and methyl substituent at position 4.
- Catalyst : Copper salt (e.g., CuI or CuBr).
- Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures (~80–100 °C).
- Yield : Approximately 65% isolated yield of 4-ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one as a white solid.
- Characterization : Confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic signals for aromatic protons, ethynyl proton (~2.69 ppm), methyl groups (~2.00 and 2.46 ppm), and the tosyl aromatic protons.
Gold(I)-Catalyzed Cycloisomerization (Representative Procedure)
- Substrate : N-(2-alkynyl)aryl benzamide with tosyl protection.
- Catalyst : Gold(I) complex, often a phosphine-ligated gold catalyst.
- Conditions : Mild temperature (room temperature to 30 °C), typically in dichloromethane or similar solvents, no inert atmosphere required.
- Yield : Moderate to good yields reported, often above 60%.
- Advantages : Milder conditions, high chemoselectivity, and operational simplicity.
- Outcome : Formation of the benzo[d]oxazin-2-one ring via 6-exo-dig cyclization, preserving the ethynyl and methyl substituents.
Comparative Data Table of Preparation Methods
| Preparation Method | Catalyst/Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed Decarboxylative Cyclization | Copper salt (CuI, CuBr) | 80–100 °C, polar aprotic solvent | ~65 | Robust, well-established | Requires elevated temperature |
| Gold(I)-Catalyzed Cycloisomerization | Gold(I) phosphine complex | Room temp to 30 °C, mild solvent | 60–70 | Mild conditions, no inert atmosphere | High chemoselectivity, operationally simple |
Spectral and Analytical Data
The compound 4-ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one has been characterized extensively:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) : Key peaks include aromatic doublets around 8.14 and 8.12 ppm, multiplets between 7.3–7.7 ppm, a singlet at 2.69 ppm corresponding to the ethynyl proton, and methyl singlets at ~2.46 and 2.00 ppm.
- [^13C NMR (100 MHz, CDCl3)](pplx://action/followup) : Signals consistent with aromatic carbons, ethynyl carbons (~81 and 76 ppm), and methyl carbons (~20.5 ppm).
- Physical State : White solid.
- Melting Point : Approximately 164–166 °C.
These data confirm the successful formation of the target compound and are consistent across multiple independent syntheses.
Summary and Outlook
The preparation of 4-ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d]oxazin-2-one is well-documented through copper-catalyzed decarboxylative cyclization and gold(I)-catalyzed cycloisomerization methods. Both approaches provide efficient routes with moderate to good yields and allow for structural diversity via substitution patterns.
The gold(I)-catalyzed method offers milder reaction conditions and operational simplicity, which may be advantageous for scale-up and sensitive substrate scope. The copper-catalyzed route remains a reliable and robust method.
Further optimization and exploration of substituent effects on the synthesis and biological activity of this compound class continue to be areas of active research.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Table 1: Substituent Impact on Reaction Outcomes in Rh(II)-Catalyzed Transannulation
*Direct data unavailable, but ethynyl groups generally exhibit intermediate reactivity between vinyl (low) and ethyl (high) due to conjugation and steric effects.
Key Findings :
- Ethyl substituents () facilitate efficient transannulation (92% yield), likely due to moderate steric demand and electronic stabilization .
- Vinyl substituents () impede reactivity entirely, attributed to poor orbital alignment or steric clashes in the transition state .
- Ethynyl groups (target compound) may balance reactivity through sp-hybridization, enabling conjugation while minimizing steric hindrance.
Electronic and Steric Modulation by Functional Groups
Table 2: Spectroscopic and Physical Properties of Select Derivatives
†Calculated molecular weight.
Key Findings :
Table 3: Structural Analogues with Reported Bioactivity
Key Findings :
- Efavirenz derivatives () demonstrate nanomolar potency against HIV, driven by cyclopropylethynyl and trifluoromethyl groups .
- Allyl-methyl derivatives () show high affinity for progesterone receptors, with crystal structures revealing planar benzoxazinone rings critical for binding .
- The target compound’s tosyl group may limit bioavailability compared to Efavirenz’s lipophilic substituents but could enhance metabolic stability.
Biological Activity
4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a synthetic organic compound belonging to the class of benzo[d][1,3]oxazines. This compound has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an ethynyl group enhances its reactivity, while the tosyl group contributes to its stability and solubility. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 341.38 g/mol. The compound exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 341.38 g/mol |
| LogP | 3.18892 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Studies indicate that the ethynyl and tosyl groups enhance binding affinity and selectivity towards these targets, which may lead to significant pharmacological effects.
Enzyme Inhibition
Preliminary research suggests that this compound may act as an enzyme inhibitor. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for various cellular processes. The inhibition mechanism likely involves competitive binding at the active site of these enzymes.
Biological Activity
Research findings indicate that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Antifungal Activity
The compound also displays antifungal properties, particularly against species like Candida albicans. This activity is attributed to its ability to disrupt fungal cell membranes.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity against a panel of pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. -
Antifungal Activity Assessment :
In a comparative study with standard antifungal agents, this compound exhibited comparable efficacy against Candida albicans, suggesting its potential as an alternative treatment option. -
Cancer Cell Line Study :
Research involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis after 24 hours of exposure.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
